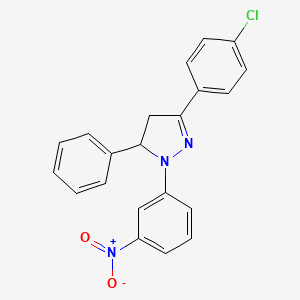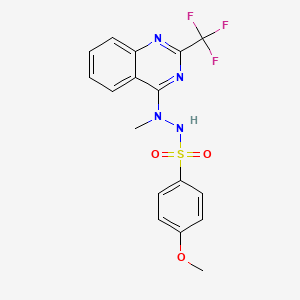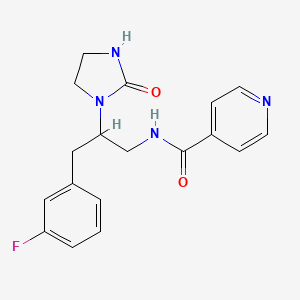![molecular formula C13H12ClN3O2S B2985499 6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-90-1](/img/structure/B2985499.png)
6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule that contains a pyrrolopyrimidine core, which is a type of aromatic heterocyclic compound . It also contains a sulfonyl group attached to a chloromethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through various methods . One common method involves the condensation of beta-amino acids with alpha,beta-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolopyrimidine core contains a five-membered ring fused to a six-membered ring, with two nitrogen atoms in the six-membered ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The sulfonyl group could potentially undergo substitution reactions, while the aromatic heterocyclic core might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Chemical Structure and Interactions
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Research has elucidated the crystal structures of pyrimidine derivatives, revealing hydrogen-bonded bimolecular ring motifs and the role of sulfonic acid groups in mimicking carboxylate anions. This understanding of molecular interactions is crucial for designing drugs with specific target bindings (Balasubramani, Muthiah, & Lynch, 2007).
Antitumor and Antibacterial Agents
- Nonclassical Antifolate Inhibitors : Studies on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have demonstrated potential as inhibitors of thymidylate synthase (TS), with applications as antitumor and antibacterial agents. These compounds show potency against human TS, suggesting their relevance in chemotherapy (Gangjee et al., 1996).
Synthesis and Chemical Reactions
- Chemoselective Reactions : The selective reactions of pyrimidine derivatives with amines have been explored, providing insights into the synthesis of new compounds with potential biological activities. Such studies are foundational for developing novel therapeutic agents through targeted chemical synthesis (Baiazitov et al., 2013).
Antimicrobial Activity
- Antifungal and Antimicrobial Applications : Pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have shown remarkable antifungal activity. Such findings highlight the potential of these compounds in developing new antimicrobial agents to combat fungal infections (El-Gaby et al., 2002).
Orientations Futures
The future research directions could involve exploring the potential biological activities of this compound, given that many pyrimidine derivatives have shown a wide range of pharmacological effects . Further studies could also focus on optimizing the synthesis of this compound and investigating its reactivity and physical and chemical properties.
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s known that many pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
It’s known that many pyrimidine derivatives exhibit potent anti-inflammatory effects .
Propriétés
IUPAC Name |
6-(3-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-9-11(14)3-2-4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBGAYYFUMGZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)



![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)
![N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2985439.png)